Product packaging for 2,3-dimethyl-3H-imidazo[4,5-f]quinoline(Cat. No.:)

2,3-dimethyl-3H-imidazo[4,5-f]quinoline

Cat. No.: B8699903
M. Wt: 197.24 g/mol
InChI Key: OLPJTZOHYSUKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Heterocyclic Amine (HCA) and Aminoimidazoazaarene (AIA) Research Landscape

Imidazoquinolines are a prominent subgroup within the broader categories of Heterocyclic Amines (HCAs) and Aminoimidazoazaarenes (AIAs). HCAs are a class of chemical compounds that are formed when muscle meat, such as beef, pork, fish, or poultry, is cooked at high temperatures. cancer.gov Their formation involves a chemical reaction between amino acids, sugars, and creatine (B1669601) or creatinine, substances naturally found in muscle tissue. cancer.gov The AIA subclass is particularly noted for its potent mutagenic and carcinogenic properties. ruc.dk

The research landscape of HCAs and AIAs is largely driven by concerns over their potential health risks to humans through dietary exposure. nih.govwikipedia.org Compounds are typically categorized based on their chemical structure, with imidazoquinolines, imidazoquinoxalines, and imidazopyridines being the most studied groups. The imidazo[4,5-f]quinoline structure is the core of some of the most potent mutagens discovered, including the well-researched compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). nih.govnih.gov These compounds are potent mutagens in bacterial assays like the Ames/Salmonella test and have been shown to be carcinogens in laboratory animals. nih.govacs.org

The formation of these compounds is influenced by several factors, including the type of meat, cooking temperature, and cooking duration. cancer.govruc.dk High-temperature cooking methods, such as grilling, barbecuing, and pan-frying, tend to produce the highest concentrations of HCAs. cancer.gov Research in this area focuses on identifying these compounds in various cooked foods, understanding their mechanisms of formation to devise mitigation strategies, and evaluating their toxicological profiles. nih.gov

Historical Perspective on the Discovery and Initial Characterization of Imidazoquinolines in Biological Systems

The discovery of imidazoquinolines as potent mutagens dates back to the late 1970s. In 1977, Japanese researchers first identified cancer-causing compounds in cooked foods. wikipedia.org This led to intensive efforts to isolate and identify the specific chemical agents responsible for the high mutagenic activity observed in grilled and broiled meat and fish.

A significant breakthrough came with the isolation and characterization of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) from broiled fish. nih.gov Its structure was determined using spectral analysis and subsequently confirmed by chemical synthesis. nih.gov Following this discovery, a range of other HCAs based on the imidazoquinoline and related scaffolds were identified in various cooked meat products. For example, 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (Me-IQ) was isolated from broiled sardines, and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) was found in fried beef. oup.comnih.gov

Initial characterization of these compounds revealed their powerful mutagenic effects in bacterial reverse mutation assays. nih.gov Subsequent in-vivo studies in rodents demonstrated that compounds like IQ are multi-organ carcinogens, inducing tumors in the liver, mammary glands, and Zymbal's gland, among others. nih.gov This early research established the imidazoquinoline-containing HCAs as a significant class of diet-derived carcinogens, prompting further investigation into their metabolic activation and mechanism of action. ruc.dk

Significance of the Imidazo[4,5-f]quinoline Scaffold in Biochemical and Toxicological Investigations

The imidazo[4,5-f]quinoline scaffold holds a dual significance in scientific research. From a toxicological standpoint, it is a key structure in some of the most potent food-borne carcinogens. From a biochemical and medicinal chemistry perspective, it serves as a "privileged scaffold" for the development of therapeutic agents.

Toxicological Significance: The toxicity of AIA compounds like IQ is linked to their metabolic activation. The exocyclic amino group is hydroxylated by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxyamino derivatives. ruc.dk These metabolites can be further activated by phase II transferases to form reactive species that bind to DNA, forming adducts. ruc.dk These DNA adducts can lead to mutations if not repaired, which is a critical step in the initiation of cancer. ruc.dknih.gov Investigations into these mechanisms are crucial for understanding the cancer risk associated with HCA consumption and for developing potential preventative strategies.

Property2-amino-3-methylimidazo[4,5-f]quinoline (IQ)2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
Chemical Formula C₁₁H₁₀N₄C₁₂H₁₂N₄
Molar Mass 198.22 g/mol 212.25 g/mol
Primary Source Broiled Fish, Fried BeefFried Beef, Smoked Dried Fish
Carcinogenicity Probably carcinogenic to humans (Group 2A)Sufficient evidence in experimental animals
Primary Metabolic Activation Enzyme CYP1A2CYP1A2

Biochemical and Medicinal Significance: Beyond toxicology, the imidazoquinoline scaffold is a cornerstone in the development of novel therapeutics. This is exemplified by compounds like Imiquimod (B1671794) and Resiquimod (B1680535), which are potent immune response modifiers. nih.govnih.gov These synthetic imidazoquinolines function as agonists for Toll-like receptors 7 and 8 (TLR7/8), which are key components of the innate immune system. nih.govnih.gov Activation of these receptors triggers the production of various cytokines, such as interferons and tumor necrosis factor-alpha (TNF-α), leading to a robust antiviral and antitumor response. nih.govacs.org

Furthermore, the versatility of the imidazoquinoline core has been exploited to design inhibitors for other critical biological targets. Derivatives of the related imidazo[4,5-c]quinoline scaffold have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, a key signaling cascade that is often dysregulated in cancer. nih.govresearchgate.net The scaffold's rigid, planar structure allows it to fit into the ATP-binding pockets of various kinases, making it an attractive starting point for the design of targeted cancer therapies. researchgate.netmdpi.com This broad range of biological activity underscores the importance of the imidazoquinoline scaffold in modern drug discovery. nih.govnorthwestern.edu

In-Depth Analysis of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline Reveals Research Gap

A thorough review of available scientific literature reveals a significant lack of specific research on the formation, occurrence, and analysis of the chemical compound This compound . While extensive research exists for structurally related amino-substituted imidazoquinolines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), which are well-documented as compounds formed in cooked meats, the same level of detailed investigation has not been applied to the non-amino-substituted counterpart specified.

The requested article structure, focusing on the Maillard reaction pathways, precursor identification, formation kinetics, and quantitative analysis, cannot be accurately completed based on current scientific publications. The vast body of research on heterocyclic amines in food science centers on the carcinogenic potential of the 2-amino-imidazoazaarene structure, leaving compounds like this compound largely uncharacterized in this context.

General principles of the Maillard reaction involve complex cascades of chemical changes initiated by the reaction between amino acids and reducing sugars at high temperatures. This process is responsible for the browning and flavor development in a wide variety of cooked foods. It is within these complex reaction mixtures that various heterocyclic compounds, including imidazoquinolines, are formed. However, the specific precursors and reaction intermediates leading to this compound, as well as the environmental factors influencing its formation rates, have not been specifically elucidated in published studies.

Similarly, methods for the quantitative analysis of imidazoquinolines in complex food matrices have been developed and optimized for the carcinogenic amino-substituted analogues due to food safety concerns. These methods typically involve sophisticated extraction and purification steps followed by sensitive analytical techniques like liquid chromatography-mass spectrometry. The applicability of these methods for the detection and quantification of this compound, and any data on its presence and levels in thermally processed biomolecules, remains unreported in the scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B8699903 2,3-dimethyl-3H-imidazo[4,5-f]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2,3-dimethylimidazo[4,5-f]quinoline

InChI

InChI=1S/C12H11N3/c1-8-14-12-9-4-3-7-13-10(9)5-6-11(12)15(8)2/h3-7H,1-2H3

InChI Key

OLPJTZOHYSUKRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC3=C2C=CC=N3

Origin of Product

United States

Synthetic Organic Chemistry of 2,3 Dimethyl 3h Imidazo 4,5 F Quinoline and Its Analogues

Established Synthetic Routes for the Imidazo[4,5-f]quinoline Core Structure

The construction of the imidazo[4,5-f]quinoline core can be approached through several established synthetic strategies, primarily involving the formation of either the imidazole (B134444) or the pyridine (B92270) ring in the final steps. nih.gov

One of the classical methods for the synthesis of the imidazo[4,5-f]quinoline system is the Weidenhagen reaction . This approach involves the condensation of a diaminoquinoline, such as quinoline-5,6-diamine (B1297419), with an appropriate aldehyde. For instance, the reaction of quinoline-5,6-diamine with furfural (B47365) yields 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline. nih.gov Subsequent alkylation, for example with methyl iodide, can then be employed to introduce substituents onto the imidazole nitrogen atoms. nih.gov

Another prevalent strategy commences with appropriately substituted quinolines, which are then elaborated to form the fused imidazole ring. This often involves the nitration of a quinoline (B57606) precursor, followed by reduction to the corresponding diamine. The resulting diaminoquinoline can then be cyclized with various reagents to form the imidazole ring. For example, cyclization with formic acid leads to the unsubstituted imidazo[4,5-f]quinoline. nih.gov

A common sequence for accessing the necessary diaminoquinoline precursors starts from 4-hydroxyquinolines. A typical reaction pathway is outlined below:

Table 1: General Synthetic Sequence for Imidazo[4,5-f]quinoline Core

StepReactionReagents and ConditionsIntermediate/Product
1NitrationHNO₃, propionic acid, 100 °C3-Nitroquinolin-4-ol
2ChlorinationPOCl₃, reflux4-Chloro-3-nitroquinoline
3AminationR-NH₂, Et₃N, CH₂Cl₂, refluxN-substituted-3-nitroquinolin-4-amine
4ReductionPd/C, H₂, EtOAcN⁴-substituted-quinoline-3,4-diamine
5Imidazole Ring FormationTrimethyl orthoalkanoate, toluene, 110 °CSubstituted 1H-imidazo[4,5-c]quinoline

This table outlines a representative pathway for the synthesis of the imidazo[4,5-c]quinoline core, a closely related isomer to the imidazo[4,5-f]quinoline system, illustrating the general principles of building the heterocyclic scaffold.

These foundational routes, while effective, sometimes lack the flexibility required for the synthesis of a diverse range of substituted analogues, which has prompted the development of more modern and versatile methodologies.

Development of Improved Synthetic Methodologies for Substituted Imidazoquinolines

To overcome the limitations of classical synthetic routes, which often require the introduction of substituents at early stages, improved methodologies focusing on versatility and late-stage functionalization have been developed. nih.govnih.gov These advanced strategies provide more efficient access to a wider array of substituted imidazoquinolines for biological screening.

One significant advancement is the use of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction , for instance, has been effectively employed to introduce substituents onto the quinoline ring system. nih.gov This approach allows for the modification of the benzene (B151609) portion of the quinoline core at a later stage in the synthesis, which is a considerable advantage over traditional methods where such modifications would necessitate a completely new synthetic sequence from the beginning. rsc.org The general strategy involves the synthesis of a halogenated imidazoquinoline intermediate, which can then be coupled with a variety of boronic acids to introduce diverse functionalities. nih.govrsc.org

Another area of development has been the optimization of reaction conditions to improve yields and accommodate a broader range of functional groups. For example, in cases where standard palladium catalysts with triphenylphosphine (B44618) ligands give poor yields in coupling reactions, the use of more specialized ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) and stronger bases such as cesium carbonate has been shown to significantly improve the efficiency of the transformation. rsc.org

Furthermore, methodologies that allow for direct C-H functionalization are being explored as a means to introduce substituents with greater atom economy. nih.gov This approach, which avoids the need for pre-functionalized starting materials (e.g., halogenated compounds), represents a more efficient and environmentally friendly route to substituted imidazoquinolines. nih.gov

These improved synthetic methodologies have been instrumental in expanding the accessible chemical space of imidazoquinoline analogues, facilitating extensive structure-activity relationship studies.

Rational Design and Synthesis of Derivatives for Biological Inquiry

The rational design and synthesis of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline analogues have been largely driven by the desire to modulate their biological activity, particularly as agonists of Toll-like receptors (TLRs) 7 and 8. rsc.orgacs.org These efforts have led to a deep understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets.

Systematic modifications of the imidazoquinoline scaffold have revealed key structural features that influence potency and selectivity for TLR7 and TLR8. acs.orgnih.gov

Substituents at the C2-position: The nature of the substituent at the C2 position of the imidazole ring has a profound impact on activity. Studies have shown a clear relationship between the length of an alkyl chain at this position and TLR7/8 agonistic potency. For instance, a C2-n-butyl group has been identified as optimal for TLR7 activity, while a C2-n-pentyl group often leads to higher potency at TLR8. acs.orgnih.gov

Substituents at the N1-position: The N1 position of the imidazole ring is another critical site for modification. The introduction of various substituents at this position can significantly alter the biological activity profile. For example, N1-benzyl groups have been extensively explored, and transposition of the N1 and C2 substituents has led to the discovery of exceptionally potent TLR7 agonists. acs.org

The 4-amino group: The presence of an amino group at the 4-position of the quinoline ring is generally considered essential for TLR7 activity. nih.gov Its removal or replacement often leads to a complete loss of agonistic function. nih.gov

Modifications of the quinoline ring: While the N1 and C2 positions have been the primary focus of SAR studies, modifications to the aryl ring of the quinoline have also been investigated. Substitutions at the C7 position, for instance, are tolerated and can influence the potency and cytokine induction profiles of the resulting compounds. acs.org

The following table summarizes some key SAR findings for imidazoquinoline analogues as TLR7/8 agonists:

Table 2: Structure-Activity Relationship (SAR) of Imidazoquinoline Analogues

Position of ModificationEffect of SubstitutionReference
C2Alkyl chain length correlates with TLR7/8 activity; n-butyl optimal for TLR7, n-pentyl for TLR8. acs.orgnih.gov
N1N1-benzyl and N1-hydroxyalkyl substituents are well-tolerated and can enhance potency. rsc.orgacs.org
C4The 4-amino group is crucial for TLR7 activity. nih.gov
C7Substitutions are tolerated and can modulate potency and cytokine profiles. acs.org

These SAR studies have been instrumental in the rational design of novel imidazoquinoline derivatives with tailored biological activities.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and studying the metabolic fate of drug candidates. musechem.comnih.gov The incorporation of stable or radioactive isotopes, such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of a molecule allows it to be tracked and distinguished from its unlabeled counterparts in biological systems. musechem.com This can provide invaluable insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.com

While the synthesis and application of isotopically labeled compounds are well-established in pharmaceutical research, specific examples of isotopically labeled this compound or its close analogues for mechanistic studies are not extensively reported in the literature. However, the general principles of isotopic labeling are highly applicable to this class of compounds.

For instance, deuterium labeling, where hydrogen atoms are replaced by deuterium, can be used to probe kinetic isotope effects in enzyme-catalyzed reactions, helping to identify rate-determining steps in metabolic pathways. nih.gov The synthesis of such labeled compounds would likely involve the use of deuterated starting materials or reagents in one of the established synthetic routes for the imidazoquinoline core.

Carbon-14 or tritium labeling would enable quantitative analysis of the compound and its metabolites in tissues and biological fluids, which is crucial for understanding its pharmacokinetic profile. The synthesis of radiolabeled imidazoquinolines would require specialized facilities and handling procedures but would provide definitive data on the compound's disposition in vivo.

Given the potent biological activities of many imidazoquinoline derivatives, the synthesis of isotopically labeled versions represents a logical next step for in-depth mechanistic and metabolic investigations.

Exploration of Novel Imidazoquinoline Ring Systems

The exploration of novel heterocyclic systems that are structurally related to the imidazo[4,5-f]quinoline scaffold has been an active area of research, aimed at discovering new compounds with improved or novel biological activities. researchgate.net This has involved both the synthesis of isomers of the imidazoquinoline ring system and the construction of more complex, fused heterocyclic structures.

One example of a novel ring system is the tricyclic 5:7:5-fused diimidazo[4,5-d:4',5'-f] acs.orgnih.govdiazepine (B8756704) nucleus. The synthesis of this complex scaffold has been reported, and its derivatives have been investigated for their potential as broad-spectrum anti-cancer agents. nih.govacs.org The construction of this ring system involves a multi-step sequence, culminating in the ring closure of a diimidazole precursor to form the central seven-membered diazepine ring. acs.org

In addition to expanding the core scaffold, research has also focused on replacing the imidazole ring with other five-membered heterocycles, leading to related ring systems such as thiazolo[4,5-c]quinolines and oxazolo[4,5-c]quinolines. These structural modifications can lead to significant changes in the biological activity profile, for example, by altering the electronic properties of the molecule or its ability to form hydrogen bonds with its biological target.

The synthesis of these novel ring systems often requires the development of unique synthetic strategies tailored to the specific heterocyclic core being constructed. These efforts continue to expand the chemical diversity of compounds available for biological screening and have the potential to lead to the discovery of new therapeutic agents.

Metabolic Transformations and Bioactivation Mechanisms of Imidazoquinolines

Cytochrome P450-Mediated N-Oxidation Pathways

Scientific literature extensively documents the role of cytochrome P450 (CYP) enzymes in the metabolic activation of various heterocyclic amines. This process often involves N-oxidation, a critical step in their conversion to reactive intermediates. However, specific studies detailing these pathways for 2,3-dimethyl-3H-imidazo[4,5-f]quinoline are not available.

For many heterocyclic amines, the CYP1A2 isozyme is a key player in their N-oxidation. For instance, CYP1A2 is known to be involved in the metabolism of the related compound MeIQ. nih.gov Research indicates that in primary cultures of chick and rat hepatocytes, MeIQ can induce cytochrome P450 from the IA subfamily. nih.gov Furthermore, MeIQ acts as a competitive inhibitor of reactions catalyzed by rodent cytochrome P450 IA1 and P450 IA2. nih.gov However, no such specific data regarding the enzymatic specificity of CYP1A2 or other CYP isozymes in the metabolism of this compound has been found.

The regulation of cytochrome P450 genes is a complex process involving various molecular mechanisms. While it is known that some imidazoquinolines can induce and inhibit CYP enzymes, specific research on how this compound affects the molecular regulation of cytochrome P450 induction and inhibition is absent from the scientific literature reviewed. Studies on the related compound MeIQ show that it can both induce and inhibit cytochrome P450s of the IA subfamily, which may be a significant factor in its biological effects. nih.gov

Phase II Conjugation Reactions of Imidazoquinoline Metabolites

Phase II conjugation reactions are crucial detoxification pathways, rendering metabolites more water-soluble for excretion. These reactions typically follow Phase I metabolism. The specific Phase II conjugation pathways for metabolites of this compound have not been documented.

Acetylation is a significant Phase II metabolic route for many xenobiotics, including some heterocyclic amines. However, no studies were identified that specifically investigate the acetylation of this compound metabolites.

Sulfation, catalyzed by sulfotransferases, is another important conjugation pathway. Research on related compounds like IQ and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) indicates that sulfamate formation can occur, although its contribution to detoxification in humans may be minor. Specific data on the sulfation of this compound metabolites is not available.

Glucuronidation is a major Phase II reaction that facilitates the elimination of various compounds. While it is a plausible metabolic pathway for hydroxylated metabolites of imidazoquinolines, no research has been published detailing the glucuronidation of this compound metabolites.

Data Tables

Due to the lack of specific experimental data for the metabolism of this compound, no data tables can be generated.

Extrahepatic Metabolism and Systemic Disposition of Imidazoquinolines

While the liver is the primary site of xenobiotic metabolism, tissues outside the liver also contribute to the biotransformation of imidazoquinolines. Following administration, these compounds are generally absorbed rapidly, primarily from the small intestine. nih.gov Once absorbed, they are subject to systemic distribution and metabolism before being excreted.

Studies in rats with the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) show that after absorption, the compound and its metabolites are almost entirely excreted within three days, with 36–49% of the dose recovered in urine and 46–68% in feces. nih.gov This distribution pattern highlights the importance of both renal and fecal clearance pathways. The systemic disposition of other imidazoquinolines developed for therapeutic purposes has also been investigated. For instance, the imidazoquinoline agonist 852A, when administered subcutaneously, demonstrates high bioavailability (80.5% ± 12.8%) with serum concentrations comparable to intravenous administration within 30 minutes. researchgate.net Approximately 40% of the absorbed dose of 852A is excreted unchanged in the urine, indicating that a significant portion undergoes metabolism before elimination. researchgate.net

Influence of the Gut Microbiota on Imidazoquinoline Biotransformation

The diverse and metabolically active community of microbes in the human gut plays a significant role in the biotransformation of ingested xenobiotics, including imidazoquinolines. nih.govau.dknih.govresearchgate.net This microbial metabolism can significantly alter the chemical structure and biological properties of the parent compounds, often leading to detoxification.

Research has demonstrated that specific species of human gut bacteria can metabolize carcinogenic heterocyclic amines (HCAs). For example, Eubacterium hallii, Lactobacillus reuteri, and Lactobacillus rossiae are capable of converting 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) into a novel metabolite. nih.govnih.govresearchgate.net This transformation involves the conjugation of the HCA with activated glycerol. nih.govnih.gov The key reactant in this process is acrolein, which is derived from the decomposition of 3-hydroxypropionaldehyde (3-HPA), a product of bacterial glycerol/diol dehydratase activity. nih.govnih.govresearchgate.net

The resulting metabolite from MeIQx, identified as 9-hydroxyl-2,7-dimethyl-7,9,10,11-tetrahydropyrimido[2′,1′:2,3]imidazo[4,5-f]quinoxaline (MeIQx-M1), shows reduced cytotoxic and mutagenic potential compared to the parent compound. nih.govau.dknih.gov This detoxification capacity is not limited to MeIQx; bacterially-derived acrolein has also been found to transform other HCAs, including 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). nih.govau.dk In early studies, mixed and pure cultures of human intestinal anaerobic bacteria were also shown to metabolize IQ to 2-amino-3-methyl-3H-imidazo[4,5-f]quinolin-7-one (IQ-7-one). nih.gov These findings underscore the general capacity of the gut microbiota to detoxify HCAs, potentially modulating their biological effects within the host. nih.govau.dkresearchgate.net

Table 1: Gut Microbiota-Mediated Transformations of Imidazoquinolines
Bacterial SpeciesParent CompoundMetabolic ReactionResulting Metabolite
Eubacterium halliiMeIQxConjugation with activated glycerol (via acrolein)MeIQx-M1
Lactobacillus reuteriMeIQxConjugation with activated glycerol (via acrolein)MeIQx-M1
Lactobacillus rossiaeMeIQxConjugation with activated glycerol (via acrolein)MeIQx-M1
Human intestinal anaerobic bacteriaIQOxidationIQ-7-one

Identification and Structural Characterization of Detoxification Metabolites

Detoxification of imidazoquinolines proceeds through several key pathways, primarily involving Phase II conjugation reactions that increase water solubility and facilitate excretion. The identification and structural analysis of these metabolites are crucial for understanding the complete metabolic fate of the parent compounds.

For 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), major detoxification routes in rats include cytochrome P450-mediated hydroxylation at the C5 position, which is then followed by conjugation with either sulfate (B86663) or glucuronic acid. nih.gov Another pathway involves the direct conjugation of the exocyclic amino group to form N-glucuronide or sulfamate metabolites. nih.govnih.gov

Detailed analysis of urinary metabolites in mice administered IQ has led to the structural characterization of several detoxification products. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a primary tool for this analysis. The structures of these metabolites are confirmed by their specific mass-to-charge ratios (m/z) and fragmentation patterns, as well as their susceptibility to enzymatic treatments. For instance, 5-O-glucuronide and 5-sulfate metabolites are susceptible to cleavage by β-glucuronidase and sulfatase, respectively. nih.gov In contrast, N-glucuronide and sulfamate conjugates are labile to acid hydrolysis. nih.gov In addition to conjugated products, demethylated metabolites have also been identified. nih.gov

The metabolite formed by gut microbiota, MeIQx-M1, was structurally characterized using high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net

Table 2: Identified Detoxification Metabolites of Imidazoquinolines
Parent CompoundMetaboliteMetabolic PathwayMethod of Characterization
IQ5-O-glucuronideHydroxylation followed by GlucuronidationHPLC, Mass Spectrometry, β-glucuronidase treatment
IQ5-SulfateHydroxylation followed by SulfationHPLC, Mass Spectrometry, Sulfatase treatment
IQN-GlucuronideDirect GlucuronidationHPLC, Mass Spectrometry, Acid hydrolysis
IQSulfamateDirect Sulfation (Sulfamation)HPLC, Mass Spectrometry, Acid hydrolysis
IQDemethyl-IQDemethylationHPLC, Mass Spectrometry
MeIQxMeIQx-M1Microbial conjugation with glycerolHigh-resolution Mass Spectrometry, NMR

Molecular and Cellular Mechanisms of Genotoxicity and Mutagenesis by Imidazoquinolines

Formation and Characterization of DNA Adducts Induced by Imidazoquinolines

The carcinogenic effects of many heterocyclic amines are initiated by their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts.

Structural Identification of Covalent Adducts on Nucleic Acids

For well-studied imidazoquinolines like IQ, metabolic activation leads to the formation of a reactive N-hydroxy arylamine intermediate. This metabolite can then be further esterified, typically by N-acetyltransferases or sulfotransferases, to form a highly reactive nitrenium ion. This electrophilic species readily attacks nucleophilic sites on DNA bases. The primary adduct formed by IQ is at the C8 position of guanine (B1146940), resulting in N-(deoxyguanosin-8-yl)-IQ. nih.govresearchgate.net Structural confirmation of such adducts is typically achieved through techniques like ³²P-postlabelling, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. However, specific studies identifying the covalent adducts formed by 2,3-dimethyl-3H-imidazo[4,5-f]quinoline have not been reported.

Positional Specificity of Adduct Formation (e.g., Guanine C8, N2)

The chemical structure of the heterocyclic amine influences the specific site of DNA adduction. For IQ and MeIQx, the major adduct consistently identified is at the C8 position of guanine. researchgate.net This specific binding can distort the DNA helix, potentially leading to errors during DNA replication and transcription. While adducts at other positions, such as the N² position of guanine, have been observed for other carcinogens, the C8-guanine adduct is the most prevalent for the amino-imidazoquinoline class. researchgate.net The positional specificity for this compound remains uncharacterized.

Kinetic Analysis of Adduct Formation and Removal

The persistence of DNA adducts is a critical factor in determining mutagenic outcome. Cells possess sophisticated DNA repair mechanisms, such as nucleotide excision repair (NER), to remove bulky adducts. Studies on related compounds have shown that the rate of adduct formation and removal can vary significantly between different tissues and cell types. For instance, in cultured human mammary epithelial cells exposed to the N-hydroxy metabolite of IQ, 60-80% of the DNA adducts were removed within 24 hours, indicating efficient repair. nih.gov Kinetic data regarding the formation and repair of DNA adducts induced by this compound are not available.

Mutagenic Potential of Imidazoquinolines in Experimental Systems

The formation of DNA adducts can lead to permanent genetic alterations, or mutations, a key step in carcinogenesis. The mutagenic potential of chemicals is evaluated in various experimental models.

Quantitative Mutagenicity Assays in Bacterial Models (e.g., Ames Test)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are engineered to be unable to synthesize an essential amino acid, histidine. Mutagens can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Many heterocyclic amines, including IQ and its relatives, are potent mutagens in the Ames test, typically requiring metabolic activation by a liver S9 fraction. nih.govmdpi.com For example, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) are known to be positive in the Ames test. While the Ames test is a standard for mutagenicity screening, specific quantitative data for this compound is not present in the referenced literature.

Table 1: Mutagenicity of Selected Imidazo Compounds in the Ames Test

Compound CAS Number Ames Test Result
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) 77094-11-2 +
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) 77500-04-0 +
This compound N/A Data Not Available

Source: Compiled from publicly available data. europa.eu

Induction of Chromosomal Aberrations and DNA Strand Breaks in Eukaryotic Cellular Models

Beyond point mutations, genotoxic agents can cause larger-scale damage to chromosomes, including breaks, deletions, and rearrangements, collectively known as chromosomal aberrations. These can be detected in eukaryotic cell models, such as Chinese hamster lung (CHL) fibroblasts or cultured human lymphocytes.

Studies have demonstrated that IQ is a clastogen, capable of inducing significant chromosomal aberrations in CHL cells, particularly after metabolic activation. nih.gov It has also been shown to induce sister chromatid exchanges and micronucleus formation in cultured human lymphocytes. nih.gov Similarly, the related compound MeIQ has been shown to induce DNA damage in the large intestine, liver, and kidney of rats. nih.gov However, there is no available research documenting the potential of this compound to induce chromosomal aberrations or DNA strand breaks in eukaryotic systems.

Information regarding the genotoxicity and mutagenicity of this compound is not available in the current scientific literature.

Following a comprehensive search of available scientific databases and literature, no specific data was found for the chemical compound This compound regarding its molecular and cellular mechanisms of genotoxicity and mutagenesis. The strict requirement to focus solely on this specific compound cannot be met due to the absence of published research on its mutation spectra, the relationship between its DNA adduct formation and mutagenic events, or the cellular responses to any DNA damage it may cause.

The scientific literature contains extensive research on structurally related imidazoquinoline compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) . These compounds are known food mutagens and have been the subject of numerous studies detailing their genotoxic profiles. However, in adherence to the specific instructions to exclusively report on this compound, this related information cannot be presented.

Therefore, the requested article, structured around the provided outline for this compound, cannot be generated at this time.

Computational Chemistry and Molecular Modeling Studies of Imidazoquinolines

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Reactivity Predictionresearchgate.netsimmerlinglab.org

Quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and chemical reactivity of imidazoquinoline derivatives. researchgate.netresearchgate.net These calculations can elucidate the distribution of electrons within the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in assessing the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org

DFT studies on related heterocyclic systems demonstrate that substituents on the quinoline (B57606) or imidazole (B134444) ring can significantly alter the electronic properties. scirp.org For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. scirp.org Molecular Electrostatic Potential (MEP) maps, another output of these calculations, visualize the charge distribution and are invaluable for predicting how the molecule will interact with other polar molecules or biological receptors.

Quantum Chemical ParameterSignificance in Reactivity Prediction
EHOMO (Energy of Highest Occupied Molecular Orbital)Indicates the ability to donate an electron. Higher values suggest greater electron-donating capacity.
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates the ability to accept an electron. Lower values suggest greater electron-accepting capacity.
HOMO-LUMO Energy Gap (ΔE)Correlates with chemical stability and reactivity. A larger gap implies higher stability.
Ionization Potential (I)The energy required to remove an electron; related to EHOMO.
Electron Affinity (A)The energy released when an electron is added; related to ELUMO.
Global Hardness (η)Measures resistance to change in electron distribution.

Molecular Dynamics Simulations of Imidazoquinoline-Nucleic Acid Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between imidazoquinolines and biological targets like nucleic acids. nih.govnih.gov These simulations can model the behavior of the compound and its target at an atomic level over time, providing insights that are often inaccessible through experimental methods alone. nih.govmdpi.com For compounds like 2,3-dimethyl-3H-imidazo[4,5-f]quinoline, which are known to interact with DNA, MD simulations can reveal specific binding modes, such as intercalation between base pairs or binding within the minor groove. nih.govnih.gov

These simulations can calculate the binding free energy, which quantifies the affinity of the compound for the nucleic acid. They also allow for the detailed analysis of the intermolecular forces driving the interaction, including hydrogen bonds, van der Waals forces, and electrostatic interactions. By observing the conformational changes in both the imidazoquinoline and the nucleic acid upon binding, researchers can better understand the structural basis of the compound's biological activity. nih.gov

In Silico Prediction of Metabolic Pathways and Enzyme-Substrate Interactions

Computational methods are increasingly used to predict the metabolic fate of xenobiotics, including imidazoquinoline derivatives. researchgate.net The metabolism of these compounds is often mediated by cytochrome P450 (CYP) enzymes. nih.gov In silico tools, such as molecular docking and MD simulations, can predict how this compound might bind to the active sites of various CYP isoforms. mdpi.com

Docking studies can predict the preferred binding orientation and affinity of the substrate within the enzyme's active site. This information helps identify which atoms in the molecule are most likely to undergo oxidative metabolism. Subsequent MD simulations can then assess the stability of the enzyme-substrate complex and refine the understanding of the interactions. mdpi.com These computational predictions can guide targeted experimental metabolism studies, helping to identify potential metabolites of the compound. nih.gov

Computational Approaches for Comprehensive Structure-Activity Relationship (SAR) Elucidationresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For the imidazoquinoline class of compounds, 2D and 3D-QSAR studies are employed to build predictive models that can guide the design of new analogs with enhanced activity. mdpi.com

In a QSAR study, molecular descriptors are calculated for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to develop a mathematical equation that relates these descriptors to the observed biological activity. researchgate.net

A robust QSAR model can be used to predict the activity of novel, yet-to-be-synthesized imidazoquinoline derivatives, thereby prioritizing synthetic efforts. researchgate.net For example, a model might reveal that increased hydrophobicity in a certain region of the molecule is correlated with higher activity, or that a specific hydrogen bond donor is crucial for binding to the target.

Descriptor ClassExamplesInformation Provided
ConstitutionalMolecular Weight, Number of RingsBasic information about the molecule's composition and size.
TopologicalWiener Index, Kier & Hall Connectivity IndicesDescribes the atomic connectivity and branching of the molecule.
Geometric (3D)Molecular Surface Area, Molecular VolumeRelates to the 3D shape and size of the molecule.
ElectronicDipole Moment, HOMO/LUMO EnergiesDescribes the electronic properties and charge distribution.
PhysicochemicalLogP (Lipophilicity), Molar RefractivityRelates to the molecule's behavior in biological systems.

Advanced Analytical and Methodological Approaches in Imidazoquinoline Research

Chromatographic Techniques for Imidazoquinoline and Metabolite Analysis

Chromatographic techniques are fundamental in the isolation, identification, and quantification of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline and its metabolites from complex matrices. These methods separate components of a mixture for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The initial isolation of this compound from sources such as cooked foods involves a multi-step purification process. This process typically begins with extraction using a solvent like methanol, followed by partitioning and several stages of column chromatography, using materials such as Sephadex LH-20 and silica (B1680970) gel. nih.gov The final purification step often employs reverse-phase HPLC to achieve high purity. nih.gov

For quantitative analysis, HPLC systems are commonly equipped with ultraviolet (UV) or photodiode-array detectors. scispace.com The analysis of this compound and its various metabolites, including hydroxylated and conjugated forms, relies on HPLC for separation prior to detection. nih.govnih.gov The method's robustness allows for the quantification of the parent compound and its derivatives in diverse biological samples. nih.gov

ParameterTypical ConditionPurpose
ColumnReverse-phase C18Separation of nonpolar to moderately polar compounds
Mobile PhaseGradient of acetonitrile (B52724) and water/bufferElution of analytes with varying polarities
DetectorUV/Vis or Photodiode Array (PDA)Detection and quantification based on light absorbance
Flow Rate0.5 - 1.5 mL/minControls retention time and separation efficiency

For highly sensitive and specific detection, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing structural information and enabling quantification at very low levels. Electrospray ionization (ESI) is a common interface used to generate ions from the eluting compounds for MS analysis. nih.govnih.gov

LC-MS/MS is particularly valuable for identifying and quantifying metabolites of this compound in biological fluids, such as urine. nih.gov For instance, metabolites including hydroxylated and glucuronide-conjugated forms have been successfully identified using ESI-MS following HPLC separation. nih.gov More advanced methods have utilized techniques like HPLC-thermospray-mass spectrometry, often incorporating deuterium-labelled internal standards to improve quantitative accuracy. nih.gov The selectivity of MS/MS allows for the detection of specific precursor-to-product ion transitions, minimizing interference from the sample matrix and achieving low limits of detection.

ParameterTypical SettingSignificance
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently ionizes the nitrogen-containing imidazoquinoline structure
MS AnalyzerTriple Quadrupole (QqQ) or OrbitrapProvides high selectivity (QqQ) or high resolution (Orbitrap)
Detection ModeMultiple Reaction Monitoring (MRM)Specific and sensitive quantification by monitoring characteristic ion transitions
Internal StandardStable isotope-labeled analogue (e.g., deuterium-labeled)Corrects for matrix effects and variations in instrument response

Spectroscopic Characterization of Imidazoquinolines and their Derivatives

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound and its derivatives. These techniques provide detailed information about the molecular structure and concentration of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural determination of organic molecules. The structure of this compound was originally deduced primarily from data obtained through proton NMR (¹H NMR) and high-resolution mass spectrometry. nih.gov

NMR analysis provides precise information on the chemical environment of each atom in the molecule. ¹H NMR spectra reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. Carbon-13 NMR (¹³C NMR) provides complementary information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms, confirming the complete and unambiguous structure of the imidazoquinoline core and the positions of its substituents. mdpi.com

NucleusTechniqueInformation Obtained
¹HProton NMRChemical environment and connectivity of hydrogen atoms
¹³CCarbon-13 NMRInformation on the carbon framework of the molecule
¹H-¹HCOSYCorrelation of coupled protons
¹H-¹³CHSQC/HMBCDirect (HSQC) and long-range (HMBC) correlations between protons and carbons

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. The imidazoquinoline ring system possesses chromophores that give rise to characteristic absorption bands. nih.gov This property is exploited for detection in HPLC systems and for direct quantitative measurements in solution. nih.gov

The relationship between absorbance and concentration is described by the Beer-Lambert law, which states that for a given substance, absorbance is directly proportional to the concentration and the path length of the light through the sample. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of this compound in a sample can be accurately determined. The solvent used can influence the position and intensity of the absorption maxima. mdpi.com

ParameterDescription
PrincipleMeasurement of light absorption by the analyte in the UV-Visible range (typically 200-800 nm)
Quantitative LawBeer-Lambert Law (A = εbc)
Key MeasurementAbsorbance at λmax (wavelength of maximum absorption)
Typical SolventMethanol or Ethanol

Techniques for DNA Adduct Quantitation and Structural Confirmation

Metabolically activated this compound can covalently bind to DNA, forming DNA adducts. The detection, quantification, and structural characterization of these adducts are crucial for understanding its biological activity.

The primary site of DNA adduction for this compound is the C8-position of guanine (B1146940), forming N-(deoxyguanosin-8-yl)-IQ. nih.gov Adducts at the N² atom of guanine have also been reported. nih.gov The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify these DNA adducts. nih.govnih.gov This technique involves enzymatic digestion of DNA to nucleotides, enrichment of adducts, labeling with ³²P-ATP, and separation by chromatography. nih.gov It is capable of detecting as little as one adduct per 10¹⁰ nucleotides. nih.gov

Studies using ³²P-postlabeling have successfully quantified DNA adducts in various organs of laboratory animals. documentsdelivered.com For example, after administration of a related compound, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline, adduct levels were measured in tissues including the liver, heart, colon, and bone marrow. documentsdelivered.com

Structural confirmation of these adducts often involves co-chromatography with synthetic standards. nih.gov Advanced mass spectrometric techniques coupled with liquid chromatography (LC-MS) are also vital for providing definitive structural information and accurate quantification of specific adducts. nih.gov These methods can identify adducts based on their unique mass-to-charge ratios and fragmentation patterns, confirming the site of attachment on both the DNA base and the imidazoquinoline molecule. mdpi.com

OrganAdduct Level (molecules/10⁷ nucleotides) at 12 weeks
Liver28.3
Heart8.4
Colon3.3
Forestomach1.3
Bone Marrow0.4

Data adapted from a study on the related compound 2-amino-3,4-dimethylimidazo[4,5-f]quinoline. documentsdelivered.com


³²P-Postlabeling Assays for DNA Adduct Profiling

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are covalent modifications to DNA that can result from exposure to carcinogenic compounds. nih.govnih.gov This technique is particularly well-suited for screening for the presence of unknown DNA adducts without prior knowledge of their chemical structure. The general methodology of the ³²P-postlabeling assay involves several key steps:

Enzymatic Digestion: DNA isolated from tissues or cells exposed to a potential carcinogen is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The resulting digest, which contains a vast excess of normal nucleotides compared to adducted ones, is often subjected to an enrichment step. This can be achieved by techniques such as nuclease P1 treatment, which selectively dephosphorylates normal nucleotides, or by butanol extraction.

Radiolabeling: The adducted nucleotides are then radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. This step confers the high sensitivity of the assay.

Chromatographic Separation: The ³²P-labeled adducts are separated from the excess of unreacted [γ-³²P]ATP and any remaining normal nucleotides using multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring the amount of radioactivity. The level of DNA damage is typically expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides. springernature.com

The sensitivity of the ³²P-postlabeling assay is remarkable, with the ability to detect as few as one adduct in 10⁹–10¹⁰ nucleotides from microgram quantities of DNA. nih.gov While specific studies employing the ³²P-postlabeling assay for this compound are not extensively documented in the available literature, the technique has been widely applied to other mutagenic imidazoquinolines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). These studies have successfully identified and quantified DNA adducts in various tissues following exposure, demonstrating the utility of this method for assessing the genotoxic potential of this class of compounds.

Table 1: Key Features of the ³²P-Postlabeling Assay

Feature Description
Principle Enzymatic digestion of DNA, enrichment of adducted nucleotides, 5'-labeling with ³²P, and chromatographic separation.
Sensitivity Capable of detecting adduct frequencies as low as 1 in 10¹⁰ nucleotides. springernature.com
Sample Requirement Microgram quantities of DNA.
Applications Detection of DNA adducts from a wide variety of chemical classes, including complex mixtures. springernature.com

| Quantification | Results are often expressed as Relative Adduct Level (RAL). |

Accelerator Mass Spectrometry (AMS) for Trace-Level Adduct Detection

Accelerator Mass Spectrometry (AMS) is another ultrasensitive technique that has been adapted for biomedical research, particularly for the detection of DNA adducts at extremely low levels of exposure. oup.com Unlike the ³²P-postlabeling assay, AMS does not rely on radioactivity for detection but rather on the direct counting of rare isotopes, typically ¹⁴C or ³H, which are incorporated into the compound of interest.

The application of AMS in DNA adduct research involves the administration of a ¹⁴C-labeled version of the chemical under investigation. Following exposure and subsequent DNA isolation, the samples are prepared for AMS analysis. This preparation involves the conversion of the sample to elemental carbon (graphite) or carbon dioxide. The AMS instrument then accelerates the ions to high energies, separating the rare ¹⁴C isotope from the much more abundant ¹²C and ¹³C isotopes, allowing for precise quantification of the ¹⁴C content.

The primary advantages of AMS are its unparalleled sensitivity and precision. It can detect adducts at levels of one adduct per 10¹² nucleotides, which is several orders of magnitude more sensitive than most other methods. berkeley.edu This allows for the study of DNA damage at doses that are relevant to human environmental exposures.

While direct applications of AMS for the study of this compound are not prominent in the literature, the technique has been successfully used to measure DNA adducts from other heterocyclic amines, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), at very low doses. berkeley.edu These studies have demonstrated a linear dose-response relationship for adduct formation even at exposure levels approaching those of a typical human diet. The high sensitivity of AMS makes it an ideal tool for future research into the potential for this compound to form DNA adducts at low, environmentally relevant concentrations.

Table 2: Comparison of Analytical Techniques for DNA Adduct Detection

Technique Sensitivity (Adducts/Nucleotide) Isotopic Labeling Required Structural Information
³²P-Postlabeling 1 in 10⁹–10¹⁰ No (uses ³²P for detection) Indirect (chromatographic behavior)

| AMS | 1 in 10¹² | Yes (typically ¹⁴C or ³H) | No (quantifies isotope ratio) |

Development of Advanced Biosensors and Immunoassays for Imidazoquinoline Research

While techniques like ³²P-postlabeling and AMS are powerful research tools, there is a growing need for more rapid and field-deployable methods for the detection of potentially harmful compounds like imidazoquinolines. Biosensors and immunoassays represent two such promising approaches, although their specific development for this compound is still an emerging area.

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of a target analyte. nih.gov For a compound like this compound, the biological recognition element could be an enzyme, an antibody, or a nucleic acid aptamer that specifically binds to the molecule. The transducer would then convert this binding event into an electrical, optical, or mass-based signal. Electrochemical biosensors, for example, could detect changes in current or potential upon the binding of the target compound. nih.gov The development of such a sensor would require the identification or generation of a highly specific biological recognition element.

Immunoassays utilize the highly specific binding between an antibody and its antigen to detect and quantify a target molecule. nih.gov To develop an immunoassay for this compound, the compound would first need to be conjugated to a larger carrier protein to make it immunogenic, allowing for the production of specific antibodies in an animal model. These antibodies could then be used in various immunoassay formats, such as the enzyme-linked immunosorbent assay (ELISA), which is a common and robust method for quantifying analytes in complex samples. mdpi.com Immunoassays have been successfully developed for other heterocyclic amines found in cooked foods, demonstrating the feasibility of this approach for the broader class of imidazoquinolines. nih.gov

The development of biosensors and immunoassays for this compound would offer significant advantages in terms of speed, cost-effectiveness, and potential for on-site analysis, complementing the more labor-intensive, high-sensitivity methods currently used in specialized research laboratories.

Broader Academic Implications and Future Research Directions in Imidazoquinoline Studies

Contribution of Imidazoquinoline Research to the Understanding of Chemical Carcinogenesis Mechanisms

Research into amino-substituted imidazoquinolines, such as IQ, has been instrumental in advancing the understanding of chemical carcinogenesis. Studies have shown that these compounds are potent mutagens and carcinogens in animal models, inducing tumors in various organs. jofamericanscience.org The carcinogenic activity of these compounds is dependent on metabolic activation by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to genetic mutations. googleapis.com This body of research has provided a clear model for how dietary chemicals can initiate cancer and has highlighted the importance of metabolic pathways in determining individual susceptibility to carcinogens.

Investigations into Dietary and Lifestyle Modulators of Imidazoquinoline Formation and Activity

Extensive research has been conducted on the dietary factors that influence the formation of carcinogenic imidazoquinolines. These compounds are typically formed from the reaction of creatinine, amino acids, and sugars at high temperatures during the cooking of muscle meats. googleapis.com Lifestyle factors, such as cooking methods (e.g., frying, grilling) and the doneness of meat, have been shown to significantly affect the levels of these compounds in food. googleapis.com Furthermore, dietary components like fiber have been investigated for their potential to bind to these carcinogens and reduce their bioavailability. googleapis.com

Exploration of Imidazoquinoline and Analogues in Immunomodulation and Other Biological Applications

While some imidazoquinolines are primarily studied for their carcinogenic properties, other synthetic analogues have been developed as potent immunomodulators. Compounds like imiquimod (B1671794) and resiquimod (B1680535) are known to be agonists of Toll-like receptors 7 and 8 (TLR7/8), leading to the induction of various cytokines and an enhanced immune response. This has led to their clinical use in treating viral infections and some forms of cancer. This dual nature of the imidazoquinoline scaffold—as both potential carcinogens and therapeutic agents—makes it a fascinating area of medicinal chemistry. The broader class of quinoline (B57606) derivatives has been explored for a wide range of biological activities, including antimicrobial and anticancer properties.

Emerging Methodological Advancements and Their Impact on Imidazoquinoline Research

Advances in analytical chemistry have been crucial for the detection and quantification of imidazoquinolines in complex food matrices. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have become standard for this purpose. googleapis.com The development of monoclonal antibodies for immunoaffinity chromatography has further improved the sensitivity and specificity of these analytical methods. googleapis.com In the realm of medicinal chemistry, new synthetic methodologies are continually being developed to create novel imidazoquinoline derivatives with tailored biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives?

  • Methodology : A common approach involves starting with quinoline precursors. For example, 6-nitroquinoline-5-amine can be reduced to quinoline-5,6-diamine, followed by cyclization with carbonyl compounds to form the imidazo[4,5-f]quinoline core. Methylation or alkylation steps introduce substituents at the 2- and 3-positions . Structural analogs like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) are synthesized via similar pathways, using nitro intermediates and catalytic hydrogenation .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent) to minimize byproducts. Confirm purity via NMR, mass spectrometry, and elemental analysis .

Q. How can this compound be reliably detected and quantified in complex matrices (e.g., biological samples)?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., IQx-d3) to improve accuracy. Chromatographic separation is achieved using C18 columns with mobile phases like methanol/ammonium acetate. Detection limits as low as 50 ppb have been reported for HAAs in food matrices .
  • Validation : Spike-and-recovery experiments in target matrices (e.g., plasma, cooked meat) ensure method robustness. Cross-validate with UV-Vis or fluorescence detection for structural confirmation .

Q. What in vitro assays are used to assess the mutagenic potential of this compound?

  • Methodology : The Ames test (Salmonella typhimurium TA98 strain) is standard. Include metabolic activation (e.g., rat liver S9 fraction) to mimic mammalian metabolism. Dose-response curves are generated using concentrations ranging from 0.1 to 100 μg/plate .
  • Interpretation : Compare revertant colony counts to positive controls (e.g., IQ, MeIQx). A 2-fold increase over baseline indicates mutagenicity. Structural analogs like IQ exhibit high potency in this assay .

Advanced Research Questions

Q. How does metabolic activation influence the carcinogenicity of this compound?

  • Mechanistic Insight : Cytochrome P450 enzymes (e.g., CYP1A2) catalyze N-hydroxylation, forming reactive intermediates that bind DNA. Sulfotransferases further activate these metabolites, leading to DNA adducts (e.g., C8-dG adducts) .
  • Experimental Design : Use in vitro liver microsomes or transfected cell lines (e.g., V79-CYP1A2) to track metabolite formation. Quantify adducts via ³²P-postlabeling or LC-MS/MS .

Q. What conformational changes occur in DNA upon adduct formation with this compound?

  • Methodology : Synthesize site-specific C8-dG adducts via phosphoramidite chemistry. Analyze structural perturbations using UV melting curves, circular dichroism, and molecular dynamics simulations .
  • Findings : Adducts induce helical distortions, destabilizing base pairing. Sequence context (e.g., 5′-GA vs. 5′-GG) modulates repair efficiency and mutagenic outcomes .

Q. How do structural modifications (e.g., methyl groups) impact the biological activity of imidazo[4,5-f]quinoline derivatives?

  • SAR Analysis : Compare analogs like IQ (2-amino-3-methyl), MeIQ (2-amino-3,4-dimethyl), and this compound. Methylation at the 3-position enhances metabolic stability but may reduce solubility .
  • Functional Assays : Evaluate immunostimulatory or carcinogenic activity in murine models. For example, pyrazolo[3,4-f]quinoline derivatives show enhanced in vivo potency compared to imidazo analogs .

Q. How can contradictory data on dietary intake vs. carcinogenic potency of HAAs be reconciled?

  • Data Analysis : PhIP is the most abundant HAA in cooked meats but has lower carcinogenic potency than IQ. Use margin of exposure (MOE) models to integrate intake levels (μg/kg/day) and tumorigenic doses (TD50) from rodent studies .
  • Implications : Prioritize compounds with low MOEs (e.g., IQ, MOE < 10,000) for risk mitigation. Consider synergistic effects with co-carcinogens like polycyclic aromatic hydrocarbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.